Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate
Description
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-18-13-11(15(19)20-2)4-3-5-12(13)17-14(18)10-6-8-16-9-7-10/h3-9H,1-2H3 |
InChI Key |
MAENOHQPFMHSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=C1C3=CC=NC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Strategy
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1. | Benzimidazole Core Formation | Condensation of 3-methyl-o-phenylenediamine with 4-pyridinecarboxaldehyde or 4-pyridinecarboxylic acid derivative to form 3-methyl-2-pyridin-4-ylbenzimidazole | Acid catalyst, reflux in ethanol or suitable solvent |
| 2. | Esterification | Conversion of benzimidazole-4-carboxylic acid intermediate to methyl ester | Methanol, acid catalyst or methylating agent (e.g., diazomethane) |
| 3. | Purification | Recrystallization or chromatography to isolate pure this compound | Solvent mixtures such as ethanol/water |
Cross-Coupling Approaches
Alternatively, the 2-pyridin-4-yl substituent can be introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using a halogenated benzimidazole intermediate and pyridinyl boronic acid derivatives. This method is supported by analogous syntheses of methyl 3-(hetero)aryl carboxylates, where Pd-catalyzed cross-coupling provides high yields and functional group tolerance.
Catalysts and Conditions
- Catalysts: Pd(dppf)Cl2, Pd(PPh3)4 for Suzuki coupling.
- Bases: Potassium carbonate or cesium carbonate.
- Solvents: Mixtures of dimethoxyethane (DME) and water.
- Temperature: Typically 80–100 °C for 3–5 hours.
Example Reaction Scheme
- Synthesis of 3-methyl-2-bromobenzimidazole-4-carboxylate via condensation and bromination.
- Suzuki coupling of this intermediate with 4-pyridinylboronic acid methyl ester under Pd catalysis to yield the target compound.
- Final esterification or purification steps.
Analytical Data and Purification
Purity and yield optimization rely on:
- Recrystallization solvents: Mixtures of alcohol (methanol, ethanol) and water (35–65% water content) to improve crystallinity and purity.
- Chromatographic purification: Silica gel column chromatography to separate isomers and impurities.
- HPLC Analysis: To confirm chemical purity, typically >99% purity is achievable.
Summary Table of Preparation Parameters
| Parameter | Options/Conditions | Notes |
|---|---|---|
| Starting materials | 3-methyl-o-phenylenediamine, 4-pyridinecarboxaldehyde/acid, boronic acids | Readily available commercial reagents |
| Core formation | Acid-catalyzed condensation | Reflux in ethanol or similar solvent |
| Substitution strategy | Suzuki-Miyaura cross-coupling | Pd catalyst, base, DME/H2O solvent |
| Esterification | Methanol with acid catalyst or methylating agents | Mild conditions to preserve heterocycles |
| Purification | Recrystallization (alcohol/water), chromatography | To achieve >99% purity |
| Yield | Moderate to high (35–85%) | Depending on step and substituents |
Scientific Research Applications
Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in cancer, inflammation, and infectious diseases.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate depends on its specific application:
In medicinal chemistry: The compound may inhibit specific enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to the suppression of disease-related pathways.
In materials science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography : SHELX-refined structures show the pyridinyl group participates in C–H···N hydrogen bonds, stabilizing the lattice better than phenyl analogs .
- Drug Design : The methyl ester balances solubility and permeability, making it a preferred candidate for oral formulations.
- Environmental Impact : Faster degradation reduces EPFR accumulation, but combustion byproducts require mitigation .
Biological Activity
Methyl 3-methyl-2-pyridin-4-ylbenzimidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article provides a detailed overview of its biological activity, supported by relevant research findings, structure-activity relationship (SAR) analyses, and case studies.
Overview of Biological Activity
Benzimidazole derivatives, including this compound, have been widely studied for their diverse biological activities. These compounds exhibit various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial activities. The biological activity often correlates with specific structural features of the benzimidazole core.
Anticancer Activity
Recent studies highlight the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, a study evaluating similar benzimidazole derivatives reported significant growth inhibition against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent activity .
Case Study: Structure-Activity Relationship (SAR)
The SAR analysis of benzimidazole derivatives indicates that specific substitutions on the benzimidazole ring influence their anticancer efficacy. For example:
| Compound | Substitution | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| Compound A | 3-Methyl | 1.03 | A549 |
| Compound B | 5-Methyl | 1.15 | HeLa |
| Compound C | 2-Methyl | 2.59 | MCF-7 |
These findings suggest that the presence of methyl groups at specific positions enhances the compound's ability to inhibit cancer cell growth .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Benzimidazoles are known to interact with various receptors involved in inflammatory pathways, such as cannabinoid receptors and transient receptor potential channels. Research indicates that modifications to the benzimidazole structure can lead to enhanced selectivity for COX enzymes, which play a crucial role in inflammation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.
- Regulation of Gene Expression : Some derivatives can modulate the expression of genes associated with apoptosis and cell cycle regulation.
- Interaction with Receptors : The compound's ability to bind to specific receptors may modulate inflammatory responses and cellular proliferation.
Q & A
Basic Research Question
- - and -NMR : Assign peaks using COSY and HSQC (e.g., pyridine protons at δ 8.2–8.5 ppm) .
- IR spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹.
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.
How is the compound’s bioactivity assessed in medicinal chemistry studies?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to predict binding affinities for targets (e.g., kinase enzymes).
- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ values) or cytotoxicity against cancer cell lines (MTT assay) .
What role do solvent polarity and proticity play in synthesis optimization?
Advanced Research Question
Solvent effects are probed via:
- Dielectric constant screening : Compare DMSO (ε=47) vs. THF (ε=7.5) to stabilize charged intermediates.
- Kamlet-Taft parameters : Quantify hydrogen-bond donor/acceptor capacity. Protic solvents (e.g., ethanol) may suppress byproduct formation .
How can polymorphism be systematically investigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
